![molecular formula C24H23N3O4S B2456890 4-ethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-99-0](/img/structure/B2456890.png)
4-ethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound that belongs to the quinazoline class, known for its diverse biological activities. This compound features an ethoxy group and a sulfonamide moiety, which contribute to its pharmacological potential. The molecular formula is C23H24N3O4S, with a molecular weight of approximately 435.5 g/mol. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the quinazoline core : This involves cyclization reactions that create the quinazoline structure.
- Substitution reactions : The introduction of the ethoxy and sulfonamide groups occurs through nucleophilic substitutions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research indicates that compounds within the quinazoline class exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can act as inhibitors of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Compound | Activity | IC50 Value (µM) |
---|---|---|
4-amino-N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide | Anticancer | 2.49 |
4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | Anticancer | 0.23 |
COX Inhibition
The compound has been evaluated for its COX-2 inhibitory activity, which is relevant in anti-inflammatory therapies. In one study, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. The selectivity for COX-2 over COX-1 is crucial to minimize gastrointestinal side effects commonly associated with non-selective NSAIDs.
Antimicrobial Activity
Quinazoline derivatives, including this compound, have shown promising antimicrobial properties. These compounds can inhibit bacterial growth through various mechanisms, including interference with bacterial DNA synthesis and protein function.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in folate synthesis in bacteria.
- Receptor Binding : Quinazoline derivatives often interact with growth factor receptors (e.g., EGFR), blocking downstream signaling pathways that promote tumor growth.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
Several studies have highlighted the therapeutic potential of quinazoline derivatives:
- Study on Anticancer Activity : A research team synthesized various quinazoline derivatives and evaluated their cytotoxic effects on breast and lung cancer cell lines. One notable derivative showed an IC50 value of 0.096 µM against EGFR, indicating potent anticancer properties.
- COX Inhibition Research : Another study focused on the synthesis and evaluation of COX inhibitors derived from quinazoline structures. The findings revealed high selectivity for COX-2 over COX-1, suggesting potential for developing safer anti-inflammatory drugs.
科学研究应用
Antimicrobial Activity
Quinazoline derivatives, including this compound, have demonstrated significant antimicrobial properties. The sulfonamide group plays a crucial role in inhibiting bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate synthesis. Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has shown that quinazoline derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to 4-ethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have been tested against various cancer cell lines, demonstrating promising results in inhibiting growth and inducing apoptosis .
Cardiovascular Effects
Some studies suggest that sulfonamide derivatives may influence cardiovascular parameters such as perfusion pressure and coronary resistance. Related compounds have shown the ability to decrease perfusion pressure in isolated heart models, indicating potential therapeutic applications for cardiovascular health .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the quinazoline core.
- Introduction of the ethoxy group.
- Attachment of the sulfonamide moiety.
Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies indicate that the compound may effectively bind to enzymes critical for cellular processes in pathogens and cancer cells, influencing cellular signaling pathways involved in growth and proliferation .
Data Summary Table
Compound Name | Structural Features | Notable Activities |
---|---|---|
This compound | Ethoxy group, Sulfonamide moiety | Antimicrobial, Anticancer |
4-Amino-N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide | Bromine substitution | Antimicrobial |
4-Methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | Methyl substitution | Anticancer |
Case Studies
Several experimental studies have highlighted the biological activity of this compound:
- Antimicrobial Evaluation : In vitro studies revealed varying degrees of antimicrobial activity against different bacterial strains, emphasizing the importance of the ethoxy and sulfonamide groups .
- Cancer Cell Line Studies : Assays involving various cancer cell lines demonstrated promising results in inhibiting cell growth and inducing apoptosis through specific enzyme inhibition .
- Cardiovascular Studies : The impact on perfusion pressure was evaluated using isolated rat heart models, where certain sulfonamide derivatives showed significant reductions in coronary resistance .
属性
IUPAC Name |
4-ethoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-4-31-19-10-12-20(13-11-19)32(29,30)26-22-14-9-18(15-16(22)2)27-17(3)25-23-8-6-5-7-21(23)24(27)28/h5-15,26H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAARXIFWAPWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。